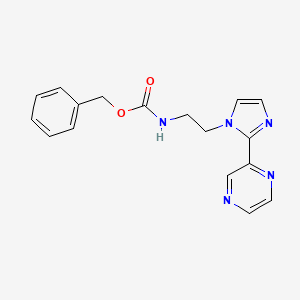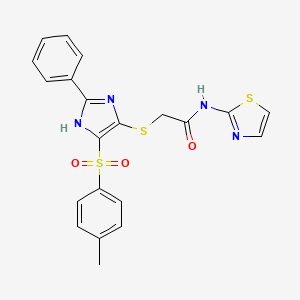
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, also known as PTIA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A study conducted by Duran and Demirayak (2012) on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives revealed their potential anticancer activities. These compounds were synthesized and tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. Several compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, showcasing their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).
pKa Determination and Drug Precursors
Another study by Duran and Canbaz (2013) focused on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives. These compounds were synthesized as drug precursors and their acidity constants were determined via UV spectroscopic studies. This research provides valuable insights into the chemical properties of these compounds, which is crucial for their development as drugs (Duran & Canbaz, 2013).
Antibacterial Agents
Research by Ramalingam, Ramesh, and Sreenivasulu (2019) on the synthesis of derivatives as antibacterial agents demonstrates the broad utility of these compounds. They synthesized several derivatives starting from common intermediates and tested them for their antibacterial activity, finding significant activity against a range of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor and Antimicrobial Activities
Further studies explore the synthesis and evaluation of these compounds for antitumor and antimicrobial activities. For instance, Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings and screened them for potential antitumor activity, revealing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Similarly, research on the synthesis and antimicrobial activity of novel sulphonamide derivatives by Fahim and Ismael (2019) showed good antimicrobial activity, further underscoring the versatility of these compounds in pharmaceutical applications (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c1-14-7-9-16(10-8-14)31(27,28)20-19(24-18(25-20)15-5-3-2-4-6-15)30-13-17(26)23-21-22-11-12-29-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIGYBPCEDMVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

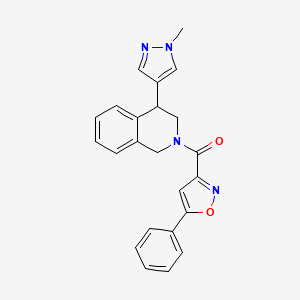
![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)
![5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2666997.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)
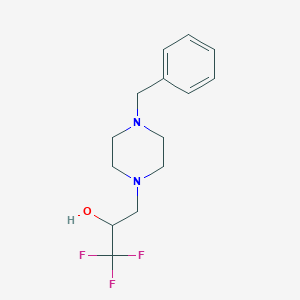
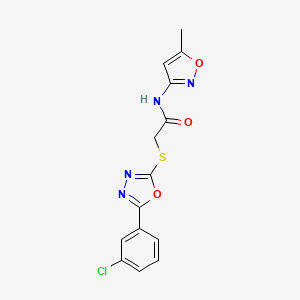

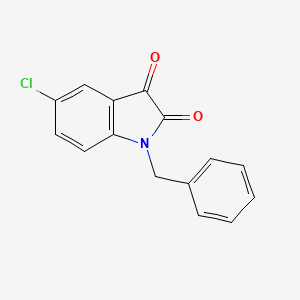
![1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B2667014.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667015.png)
